2-Chloroethyl isocyanate
Overview
Description
2-Chloroethyl isocyanate is a compound that has been studied for its effects on DNA repair mechanisms, particularly in the context of its role as a decomposition product of certain nitrosoureas used in chemotherapy. It has been shown to inhibit the ligase step of excision repair in human fibroblasts exposed to UV radiation, which suggests that it could potentially amplify the cytotoxicity of chloroethyl nitrosoureas by interfering with DNA repair processes .
Synthesis Analysis
The synthesis of 2-chloroethyl isocyanate has been explored in various contexts. For instance, it has been labeled with carbon isotopes (14C and 13C) using 3-chloropropionic acid as a starting material, which is useful for the synthesis of other compounds such as 4-tert-butyl [3-(2-chloroethyl ureido] benzene) . Additionally, methods for synthesizing related isocyanates, such as 1-chloro-2,2,2-trifluoroethyl isocyanate, have been developed, which involve the reaction of accessible precursors with reagents like thionyl chloride or phosphorus pentachloride .
Molecular Structure Analysis
The molecular structure of 2-chloroethyl isocyanate and its derivatives has been studied using various analytical techniques. For example, chloroethylsulfonylureas and chloroethoxysulfonylureas, derived from chlorosulfonyl isocyanate, have been characterized by IR, NMR, mass spectrometry, and X-ray diffraction. These compounds, which are potential alkylating and carbamoylating agents, have been evaluated for their biological activity .
Chemical Reactions Analysis
2-Chloroethyl isocyanate participates in reactions with nucleophiles, as demonstrated in the synthesis of adducts with 2-arylaminothiazolines. The structures of the resulting products from reactions with isocyanates and isothiocyanates have been corrected and confirmed by X-ray analysis . Furthermore, the degradation of certain nitrosoureas under physiological conditions has been shown to produce 2-chloroethyl isocyanate as an intermediate, which can then form various alkylating species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl isocyanate derivatives have been studied to optimize their synthesis. For example, the synthesis of 2,4-dichlorophenyl isocyanate from double(trichloromethyl)carbonate was investigated, and the optimal reaction conditions were determined using response surface methodology. The yield of the reaction and the influence of factors such as reaction time and temperature were analyzed .
Scientific Research Applications
DNA Repair Inhibition
2-Chloroethyl isocyanate, a product of 1,3-bis(2-chloroethyl)-1-nitrosourea decomposition, inhibits the rejoining of DNA strand breaks induced by UV radiation in human fibroblasts. This inhibition specifically affects the ligase step of excision repair, potentially amplifying cytotoxicity in DNA repair mechanisms (Fornace, Kohn, & Kann, 1978).
Synthesis and Chemical Analysis
2-Chloroethyl isocyanate has been labeled with 14C or 13C for synthesis and study of various chemical compounds, such as 4-tert butyl [3-(2-chloroethyl ureido] benzene), demonstrating its utility in detailed chemical research and analysis (Azim et al., 1993).
Role in Therapeutic Nitrosoureas
The concentration of 2-chloroethyl isocyanate produced during the breakdown of therapeutic nitrosoureas like BCNU and CCNU was evaluated. Studies suggest that isocyanates play a minor role in the overall cytotoxicity of nitrosoureas, indicating the importance of understanding the by-products of drug decomposition in therapeutic contexts (Hilton, Maldarelli, & Sargent, 1978).
Formation of Chemical Compounds
Research into the formation of specific chemical compounds, such as N-(2-Chloroethyl)morpholine-4-carboxamide, involves the reaction of 2-chloroethyl isocyanate with other compounds, highlighting its role in the synthesis of complex molecules (Ujam et al., 2014).
Impact on RNA Metabolism
The isocyanate decomposition products of nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea have been found to be more effective than the parent compounds in inhibiting the processing of nucleolar and nucleoplasmic RNA, suggesting a role in affecting RNA metabolism in cancer research (Kann, Kohn, Widerlite, & Gullion, 1974).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-isocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYXYHEMGPZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062080 | |
Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl isocyanate | |
CAS RN |
1943-83-5 | |
Record name | 2-Chloroethyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROETHYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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